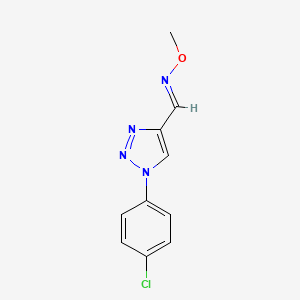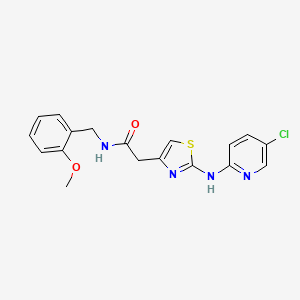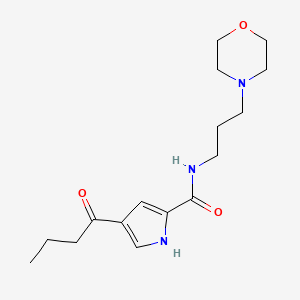
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1808580-34-8. It has a molecular weight of 234.71 . It is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of compounds containing a similar scaffold, tetrahydrobenzo[b]thiophene, has been investigated . Eighteen compounds were synthesized and their NRF2 activation was confirmed through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrobenzo[d]thiazole ring with an amino group at the 2-position and a carboxylic acid group at the 4-position .Scientific Research Applications
Synthesis and Antimicrobial Applications
A body of research has been conducted on derivatives of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid hydrochloride, focusing on their synthesis and antimicrobial applications. Notably, derivatives such as N-substituted-3-chloro-2-azetidinones synthesized from 2-Aminobenzothiazole-6-carboxylic acid have shown significant antibacterial and antifungal activities. These derivatives have been tested against microorganisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, Escherichia coli, and various fungal species, demonstrating moderate to good activity (Chavan & Pai, 2007). Similarly, pyridine derivatives synthesized from 2-Amino substituted benzothiazoles have exhibited modest antimicrobial activity against bacteria and fungi (Patel, Agravat & Shaikh, 2011). Additionally, a variety of 2-homodrimenyl-1,3-benzothiazoles and related compounds have been created, showing notable antimicrobial effects against certain fungi and bacteria (Lungu et al., 2022).
Antitumor Applications
In the realm of antitumor research, 2-(4-aminophenyl)benzothiazoles have been identified for their selective and potent antitumor properties. Prodrugs of these compounds have been synthesized to enhance solubility and bioavailability, and they have shown significant in vitro growth inhibitory potency against sensitive cell lines (Bradshaw et al., 2002). These prodrugs undergo rapid and quantitative reversion to their parent compound, targeting only sensitive cells, which is a crucial factor for their antitumor efficacy.
Chemical Transformations and Synthesis Techniques
Various research studies have focused on the synthesis techniques and chemical transformations of derivatives of this compound. For instance, the cyclocondensation of 2-aminothiophenol and carboxylic acids, including those with hydroxyl and amino substituents, has been efficiently carried out under mild conditions, leading to the formation of benzothiazoles. This method provides a general, high-yield approach tolerant to various substituted carboxylic acids (Meghdadi, Amirnasr & Ford, 2012). Furthermore, research into the synthesis and chemical transformations of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives has led to the creation of compounds with potential luminescence and complex-forming properties, expanding the applications of these derivatives in various scientific fields (Vasin, Koldaeva & Perevalov, 2013).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8;/h4H,1-3H2,(H2,9,10)(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRGZQLLPSDGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)

![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)
![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)

![Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406567.png)
![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)
![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)
![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2406579.png)
![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)
